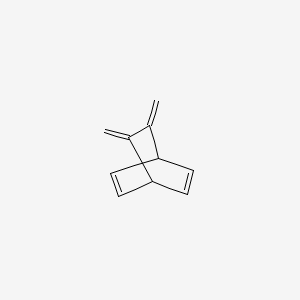
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- is a chemical compound with the molecular formula C10H10. This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 7th and 8th positions of the bicyclo(2.2.2)octa-2,5-diene framework .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene reacts with dienophiles to form the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range that facilitates the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography can further refine the compound for industrial applications.
化学反応の分析
Types of Reactions
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure, using reagents such as bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Halogenated bicyclic compounds.
科学的研究の応用
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-neoplastic activity.
作用機序
The mechanism of action of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo(2.2.2)octa-2,5-diene: A similar compound without the methylene groups at the 7th and 8th positions.
Bicyclo(2.2.2)octane: A saturated analog of the compound, lacking the double bonds in the bicyclic structure.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A derivative with additional functional groups, used in the synthesis of advanced materials.
Uniqueness
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which impart distinct chemical reactivity and potential applications in various fields. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
51698-73-8 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
7,8-dimethylidenebicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C10H10/c1-7-8(2)10-5-3-9(7)4-6-10/h3-6,9-10H,1-2H2 |
InChIキー |
OYLLJPWBOVQTSR-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C=CC(C1=C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





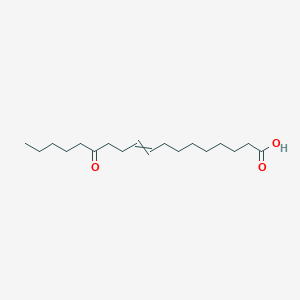

![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
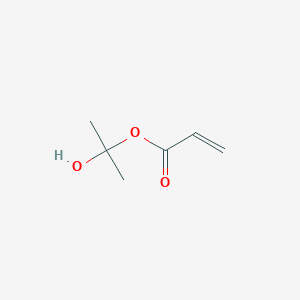
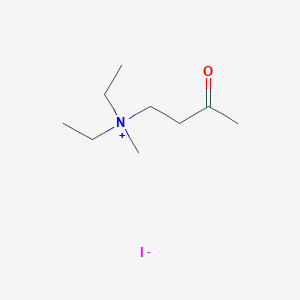

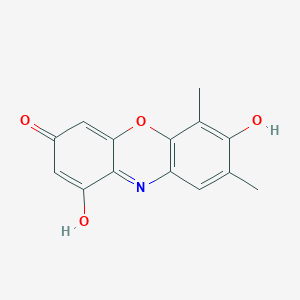

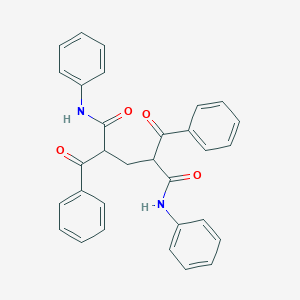

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
